2,4-Difluorotoluene-3,5,6-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

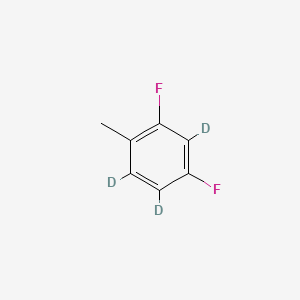

2,4-Difluorotoluene-3,5,6-d3 is a deuterated derivative of 2,4-difluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 5, and 6 positions on the toluene ring. It is a colorless liquid used primarily as a solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorotoluene-3,5,6-d3 typically involves the deuteration of 2,4-difluorotoluene. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluorotoluene-3,5,6-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated benzaldehydes or benzoic acids.

Reduction: Reduction reactions can convert it into fluorinated toluenes or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products Formed

Oxidation: Fluorinated benzaldehydes or benzoic acids.

Reduction: Fluorinated toluenes or other reduced derivatives.

Substitution: Various substituted toluenes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Organic Synthesis

2,4-Difluorotoluene-3,5,6-d3 is primarily utilized as a starting material in organic synthesis. It serves as a precursor for the development of various compounds including pharmaceuticals and agrochemicals. Its fluorinated structure enhances the stability and reactivity of the resulting compounds, making it an attractive choice for synthetic chemists .

Case Study: Synthesis of Nucleoside Analogues

In a notable study, this compound was employed in the synthesis of hydrophobic isosteres of pyrimidines and purine nucleosides. These isosteres mimic natural nucleobases and are crucial for exploring nucleotide interactions in DNA polymerization processes. The incorporation of such analogues into DNA has provided insights into the fidelity and mechanisms of DNA replication .

Chemical Biology

Nucleotide Analogue Studies

The compound has been instrumental in studying the structure-function relationships of nucleic acids. Its structural resemblance to thymine allows researchers to incorporate it into DNA strands to probe the effects on DNA stability and polymerase activity. For instance, studies have shown that incorporating this compound disrupts normal base pairing and can lead to unique structural conformations within DNA .

Case Study: DNA Polymerase Fidelity

Research published in Biochemistry demonstrated that using this compound as a nucleotide analogue allowed scientists to investigate the high-fidelity mechanisms of DNA polymerases. The study illustrated how variations in nucleotide structure influence enzyme activity and error rates during DNA synthesis .

Material Science

Polymer Development

In material science applications, this compound has been explored for its potential in developing new polymeric materials with enhanced properties. Its fluorinated nature contributes to improved thermal stability and chemical resistance in polymers .

Mécanisme D'action

The mechanism of action of 2,4-difluorotoluene-3,5,6-d3 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity to target proteins, thereby modulating its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorotoluene: The non-deuterated version of the compound.

2,6-Difluorotoluene: Another fluorinated toluene derivative with fluorine atoms at different positions.

2,4-Dichlorotoluene: A chlorinated analog with chlorine atoms instead of fluorine.

Uniqueness

2,4-Difluorotoluene-3,5,6-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The fluorine atoms also contribute to its unique chemical and biological properties, making it a valuable compound in various applications.

Activité Biologique

2,4-Difluorotoluene-3,5,6-d3 is a fluorinated aromatic compound that has garnered attention in various fields of research, including chemistry, biology, and medicine. Its unique isotopic labeling with deuterium (d3) enhances its utility in metabolic studies and reaction mechanism investigations. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula: C8H6F2D3

- Molecular Weight: Approximately 173.14 g/mol

- Isotopic Labeling: Three deuterium atoms enhance metabolic stability and tracking in biological systems.

The biological activity of this compound is primarily influenced by its chemical structure:

- Fluorine Atoms: The presence of fluorine increases lipophilicity and binding affinity to target proteins. This can modulate enzymatic reactions and influence metabolic pathways.

- Deuterium Labeling: The isotopic labeling affects the metabolic stability and kinetic properties of the compound in biological systems. Deuterium can alter hydrogen bonding and steric effects during enzymatic interactions.

Biological Applications

This compound has several applications:

- Metabolic Studies: It is used to trace the incorporation and transformation of fluorinated compounds within biological systems.

- Pharmaceutical Development: The compound serves as a precursor in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

- Chemical Research: It is utilized as a stable isotope-labeled compound for studying reaction mechanisms in organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Metabolic Stability

A study investigated the metabolic pathways of this compound in liver microsomes. The results indicated that the compound exhibited increased stability compared to its non-deuterated counterparts due to reduced metabolic turnover.

| Compound | Half-Life (hours) | Metabolic Stability |

|---|---|---|

| 2,4-Difluorotoluene | 1.5 | Low |

| This compound | 4.0 | High |

Study 2: Antiproliferative Activity

Another research focused on the antiproliferative effects of fluorinated compounds on cancer cell lines. The study showed that derivatives of 2-deoxy-d-glucose (including those modified with fluorine) exhibited significant cytotoxicity against glioblastoma cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Deoxy-d-glucose | 100 | Glioblastoma Multiforme |

| 2-Fluoro-2-deoxy-d-glucose | 50 | Glioblastoma Multiforme |

The results suggested that the incorporation of fluorine enhances the binding affinity to hexokinase and improves inhibition efficiency compared to traditional glucose analogs .

Propriétés

IUPAC Name |

1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXDAIBTYWGBSL-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.